7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine
Overview
Description
“7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine” is a chemical compound with the linear formula C8H6BrNO4 . It has a molecular weight of 260.045 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine”. Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine” is represented by the linear formula C8H6BrNO4 . This indicates that the molecule is composed of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Synthesis of Eltoprazine
Eltoprazine's synthesis presents a direct application of 7-bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine analogs in pharmacology. A novel method was developed to synthesize eltoprazine, involving a series of reactions starting with pyrocatechol and progressing through nitrating, reductive, and cycling reactions to produce the target product. This method demonstrates the chemical's utility in synthesizing complex molecules, highlighting its role in laboratory operations and potential for high yields (Lin Yan-fei, 2009).
Metal Complexes of Phthalocyanine Analogs
The synthesis and study of metal complexes derived from structural analogs of phthalocyanine involving oxygen- or nitrogen-containing heterorings showcase another research application. By undergoing nucleophilic substitution and reduction, compounds similar to 7-bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine have been used to create new structural analogs. These compounds, such as (tetratribenzo[b,e,g][1,4]dioxocino[7,8-b,g,l,q]-5,10,15,20-tetraazaporphyrinato)copper(II), have their spectral properties explored, indicating their potential in materials science and catalysis (V. Maizlish et al., 2004).
Heterocyclic Chemistry Advances
In heterocyclic chemistry, the manipulation of 7-bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine analogs has led to diverse synthetic pathways, producing a variety of heterocyclic compounds. The development of new synthetic routes from the N-oxide of thieno[3,2-b]pyridine demonstrates the compound's flexibility in accessing different derivatives, emphasizing its importance in the synthesis of novel heterocycles (L. Klemm et al., 1985).
Safety and Hazards
properties
IUPAC Name |
7-bromo-5-nitro-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVHVNMOHIXKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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